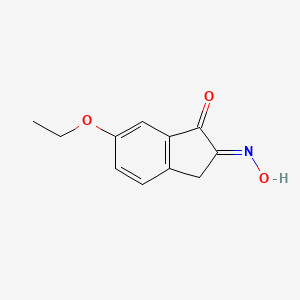
2-Ethyl-7-hydroxy-5-methyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-Éthyl-7-hydroxy-5-méthyl-4H-chromén-4-one est un composé appartenant à la classe des chromones, qui sont des hétérocycles contenant de l'oxygène. Les chromones sont connues pour leurs diverses activités biologiques et pharmaceutiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 2-Éthyl-7-hydroxy-5-méthyl-4H-chromén-4-one implique généralement la condensation de matières premières appropriées dans des conditions spécifiques. Une méthode courante comprend la réaction de 2-benzylidène malononitriles avec des résorcinols substitués en présence de méthanol et d'hydroxyde de calcium à température ambiante . Cette synthèse monotope est efficace et donne le dérivé chromone souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de solvants verts et de catalyseurs est souvent privilégiée pour minimiser l'impact environnemental. Des techniques telles que la distillation et l'extraction par solvant sont utilisées pour purifier le produit final .
Analyse Des Réactions Chimiques
Types de réactions
La 2-Éthyl-7-hydroxy-5-méthyl-4H-chromén-4-one subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent modifier l'état d'oxydation du composé, conduisant à différents dérivés.
Substitution : Les réactions de substitution peuvent remplacer des atomes ou des groupes spécifiques au sein de la molécule.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont fréquemment utilisés.
Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés dans des conditions contrôlées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .
Applications de la recherche scientifique
La 2-Éthyl-7-hydroxy-5-méthyl-4H-chromén-4-one a une large gamme d'applications dans la recherche scientifique :
Chimie : Elle sert de bloc de construction pour la synthèse de molécules plus complexes.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans la production de produits pharmaceutiques, agrochimiques et autres produits industriels
Mécanisme d'action
Le mécanisme d'action de la 2-Éthyl-7-hydroxy-5-méthyl-4H-chromén-4-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Elle peut inhiber certaines enzymes ou moduler des voies de signalisation, conduisant à ses effets biologiques observés. Des études détaillées sont nécessaires pour élucider les mécanismes exacts impliqués .
Applications De Recherche Scientifique
2-Ethyl-7-hydroxy-5-methyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mécanisme D'action
The mechanism of action of 2-Ethyl-7-hydroxy-5-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact mechanisms involved .
Comparaison Avec Des Composés Similaires
Composés similaires
7-Hydroxy-3-phényl-4H-chromén-4-one : Connu pour ses propriétés anti-inflammatoires.
5-Hydroxy-6,7-diméthoxy-2-(4-méthoxyphényl)-4H-chromén-4-one : Exhibe une activité antioxydante.
Unicité
La 2-Éthyl-7-hydroxy-5-méthyl-4H-chromén-4-one se distingue par sa combinaison unique de groupes fonctionnels, qui contribuent à ses propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
62036-42-4 |
|---|---|
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
2-ethyl-7-hydroxy-5-methylchromen-4-one |
InChI |
InChI=1S/C12H12O3/c1-3-9-6-10(14)12-7(2)4-8(13)5-11(12)15-9/h4-6,13H,3H2,1-2H3 |
Clé InChI |
DBAQTPJYPSIYMD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=O)C2=C(O1)C=C(C=C2C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



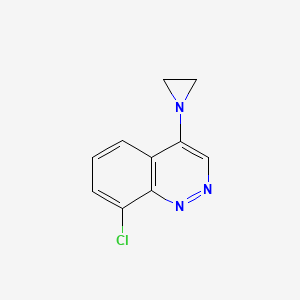


![4-Ethynyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B11895809.png)
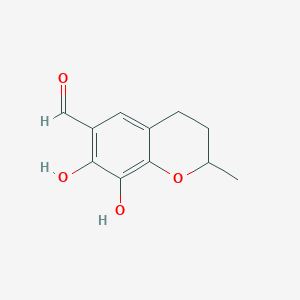
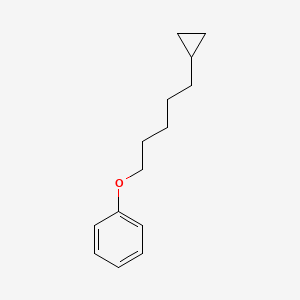
![1-(1,3,3a,8b-Tetrahydrocyclopenta[b]indol-4(2H)-yl)ethanone](/img/structure/B11895836.png)
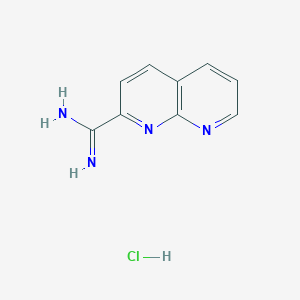

![2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B11895846.png)


